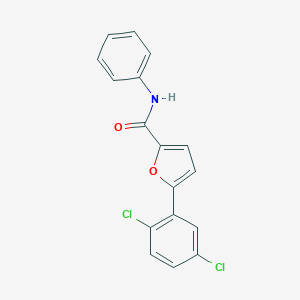![molecular formula C17H12BrN3O3S B408798 7-bromo-2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B408798.png)
7-bromo-2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with an imidazo[2,1-b]pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one typically involves multi-step reactions. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with 7-bromo-2-aminopyridine to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired thiazolidinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
化学反应分析
Types of Reactions
2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazo ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazo derivatives.
Substitution: Various substituted thiazolidinone derivatives.
科学研究应用
2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the bromine atom and methoxy groups enhances its binding affinity and specificity. Pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 2-(6-(2,5-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid
- 6-Phenyl-imidazo[2,1-b]thiazole
- 2-(2,4-Dichloro-benzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one
Uniqueness
2-[(2,5-Dimethoxyphenyl)methylene]-7-bromopyridino[3’,2’-5,4]imidazo[2,1-b]1,3-thiazolidin-3-one stands out due to its unique combination of a bromine atom and methoxy groups, which enhance its chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications .
属性
分子式 |
C17H12BrN3O3S |
|---|---|
分子量 |
418.3g/mol |
IUPAC 名称 |
(4Z)-10-bromo-4-[(2,5-dimethoxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one |
InChI |
InChI=1S/C17H12BrN3O3S/c1-23-11-3-4-13(24-2)9(5-11)6-14-16(22)21-15-12(20-17(21)25-14)7-10(18)8-19-15/h3-8H,1-2H3/b14-6- |
InChI 键 |
NNCZWURXCNJEOW-NSIKDUERSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
手性 SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
规范 SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


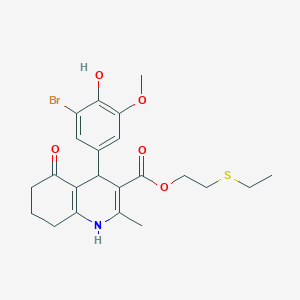
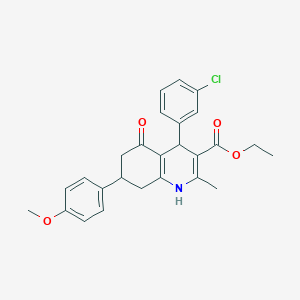
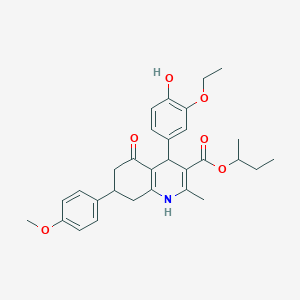
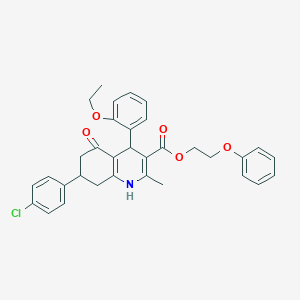
![5-[2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B408724.png)
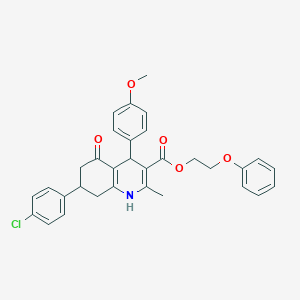
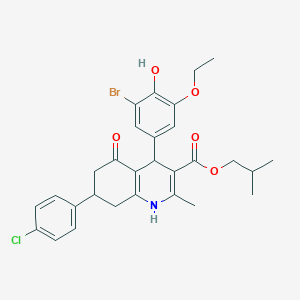
![7,8-dimethoxy-5-(2-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B408730.png)
![2,4-dichloro-N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)benzamide](/img/structure/B408731.png)
![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B408732.png)
![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B408733.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B408736.png)
![2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B408737.png)
